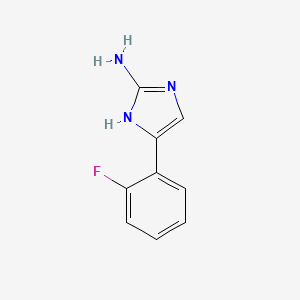

4-(2-fluorophenyl)-1H-imidazol-2-amine

Description

Properties

IUPAC Name |

5-(2-fluorophenyl)-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPKFXMOWDZULC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from 2-bromo-(2-fluorophenyl)ethanone and Formamide Derivatives

One documented approach involves the synthesis of 4-(3-fluorophenyl)-1H-imidazole derivatives as a close analog, which can be adapted for the 2-fluorophenyl variant. This method starts with 2-bromo-(2-fluorophenyl)ethanone as the key building block, which undergoes condensation with formamide or formamidine to form the imidazole ring system. The reaction proceeds under heating conditions, often in polar solvents, to afford the 4-(2-fluorophenyl)-1H-imidazole intermediate. Subsequent amination at the 2-position is achieved by nucleophilic substitution or reductive amination to introduce the amino group, yielding this compound.

Protection and Functionalization Strategies

To achieve selective functionalization, protection of the imidazole nitrogen atoms is employed. For example:

N-1 protection with trityl groups allows selective lithiation at C-2, followed by formylation to introduce aldehyde functionalities, which can be further converted to amines via reductive amination.

N-1 alkylation and N-3 benzylation steps are used to mask or modify positions on the imidazole ring, facilitating regioselective transformations.

These steps are crucial for obtaining pure regioisomers and for introducing the amino group at the 2-position with high selectivity.

Three-Step Protocol via Condensation and Ester Hydrolysis

A related synthetic protocol for benzimidazole derivatives (structurally related to imidazoles) involves:

Condensation of 4-fluorobenzaldehyde with appropriate diamines to form imidazole or benzimidazole intermediates.

Treatment with ethyl 2-bromoacetate to introduce side chains.

Hydrolysis of esters to yield carboxylic acid intermediates, which are then converted to amines via coupling reactions with amines in the presence of coupling agents such as CDI or TBTU.

Although this method is described for benzimidazoles, analogous steps can be adapted for this compound synthesis, especially in the context of medicinal chemistry lead optimization.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| α-Haloketone formation | Bromination of 2-fluorophenylacetophenone | Introduce reactive halogen for cyclization |

| Cyclization | Formamide or formamidine, heating in polar solvent | Formation of imidazole ring |

| Protection of N-1 position | Trityl chloride, base | Selective protection for regioselective reactions |

| Lithiation and formylation | n-Butyllithium, DMF | Introduction of aldehyde at C-2 |

| Reductive amination | Ammonia or amine, reducing agent (NaBH3CN) | Conversion of aldehyde to amino group |

| Deprotection | Acidic or basic conditions | Removal of protecting groups |

Research Findings and Optimization Notes

Fluorine substitution at the phenyl ring enhances metabolic stability and bioavailability of imidazole derivatives, making this compound a promising scaffold for drug development.

Regioselectivity is a critical factor; methyl substituents on the imidazole ring can lead to regioisomeric mixtures that require chromatographic separation.

Protecting group strategies are essential to achieve selective functionalization and to prevent side reactions during lithiation and alkylation steps.

Reductive amination is a preferred method for introducing the amino group at C-2, offering mild conditions and good yields.

Summary Table of Preparation Methods

| Methodology | Key Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| α-Haloketone condensation | 2-bromo-(2-fluorophenyl)ethanone, formamide | Cyclization to imidazole | Direct route, well-established | Requires halogenated intermediates |

| Protection-lithiation-formylation | Imidazole derivative, trityl chloride, n-BuLi, DMF | Selective C-2 functionalization | High regioselectivity | Multi-step, requires protection |

| Three-step condensation and hydrolysis | 4-fluorobenzaldehyde, diamines, ethyl 2-bromoacetate | Condensation, ester hydrolysis, amination | Modular, adaptable for analogs | May produce regioisomer mixtures |

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring undergoes oxidation, particularly at the nitrogen atoms. Key findings include:

-

N-Oxidation : Treatment with hydrogen peroxide (H₂O₂) or peracids (e.g., mCPBA) produces the corresponding imidazole N-oxide derivatives. For example:

This reaction occurs under mild acidic conditions (pH 4–6) at 25–50°C .

-

Aromatic Ring Oxidation : The fluorophenyl group is resistant to oxidation under standard conditions, but strong oxidants (e.g., KMnO₄) at elevated temperatures (>100°C) can hydroxylate the phenyl ring at the meta position .

Substitution Reactions

The amine group at position 2 and fluorine on the phenyl ring participate in nucleophilic and electrophilic substitutions:

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., Et₃N) yields N-acylated derivatives:

-

Example : Acetylation with acetyl chloride produces 2-acetamido-4-(2-fluorophenyl)-1H-imidazole in 85% yield.

Alkylation

The amine group undergoes alkylation with alkyl halides (e.g., methyl iodide) under basic conditions (NaH, DMF):

-

Selectivity : Alkylation occurs preferentially at the primary amine (position 2) over the imidazole ring nitrogen .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Et₃N, DCM, 0°C | 2-Acetamido derivative | 85% |

| Methyl iodide | NaH, DMF, 60°C, 4h | 2-Methylamino derivative | 72% |

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis:

-

Imidazolidinone Formation : Reaction with propargyl ureas under organocatalytic conditions (BEMP base) yields imidazolidin-2-ones via intramolecular hydroamidation .

-

Benzimidazole Synthesis : Condensation with aldehydes (e.g., benzaldehyde) in acetic acid forms benzimidazole derivatives through ring expansion .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Propargyl urea | BEMP (10 mol%), DCM, 40°C | Imidazolidin-2-one | 68% |

| Benzaldehyde | AcOH, reflux, 12h | 4-(2-Fluorophenyl)benzimidazol-2-amine | 55% |

Cross-Coupling Reactions

The fluorophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids:

-

Catalyst System : Pd(PPh₃)₄ with K₂CO₃ in dioxane/H₂O (3:1) at 80°C .

-

Scope : Electron-deficient boronic acids react efficiently (yields: 60–75%) .

Metabolic Transformations

In vitro studies with human liver microsomes (HLMs) reveal:

-

Primary Pathway : Hydroxylation at the imidazole ring’s C4 position, forming 4-hydroxy-4-(2-fluorophenyl)-1H-imidazol-2-amine (major metabolite) .

-

Minor Pathway : N-Deamination to 4-(2-fluorophenyl)-1H-imidazole (15% yield) .

Acid/Base Behavior

The compound exhibits pH-dependent tautomerism:

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity

Research has shown that derivatives of 4-(2-fluorophenyl)-1H-imidazol-2-amine exhibit promising anticancer properties. For instance, a study synthesized several imidazolones and evaluated their activity against various cancer cell lines. The results indicated that specific derivatives displayed effective cytotoxicity, suggesting potential as anticancer agents .

Antifungal and Anti-inflammatory Properties

The compound serves as a key intermediate in the synthesis of antifungal and anti-inflammatory drugs. Its structure allows for modifications that enhance biological activity against pathogens and inflammatory responses .

Biological Research

Mechanisms of Action

this compound is utilized in studies that investigate the mechanisms of action of enzymes and receptors. This research is crucial for understanding disease pathways and developing targeted therapies. For example, studies have focused on its interaction with indoleamine 2,3-dioxygenase (IDO), a key enzyme in immune regulation and cancer therapy .

Material Science

Polymer Incorporation

The compound can be integrated into polymer matrices to improve thermal stability and chemical resistance. This application is valuable for producing advanced materials used in various industrial sectors .

| Property | Before Incorporation | After Incorporation |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | Enhanced |

Diagnostic Applications

Biomarker Detection

this compound is explored for use in diagnostic assays aimed at detecting specific biomarkers associated with diseases. This application enhances the accuracy of medical diagnostics by providing reliable detection methods .

Agricultural Chemistry

Pesticide Development

The compound is being studied for its potential as a pesticide or herbicide. Research indicates that it may offer a more targeted approach to pest management, reducing environmental impact while maintaining efficacy against pests .

Case Study 1: Anticancer Activity

A series of new imidazolones derived from this compound were synthesized and tested against four different cancer cell lines. The study reported IC50 values indicating significant cytotoxicity, particularly with compounds modified at specific positions on the imidazole ring .

Case Study 2: IDO Inhibition

A systematic study focused on the development of inhibitors targeting IDO using derivatives of this compound. Computational docking studies revealed that certain modifications led to tenfold increases in potency compared to earlier compounds, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The fluorophenyl group enhances its binding affinity and specificity towards these targets. Molecular docking studies have shown that the compound can form stable interactions with its targets, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The imidazole scaffold allows for diverse functionalization, leading to variations in physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

- Lipophilicity : Trifluoromethyl groups (e.g., in 4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine) significantly increase hydrophobicity, enhancing membrane permeability .

- N-Substituents : Allyl or benzyl groups (e.g., 1-Allyl-4-(2-fluorophenyl)-2-methyl-1H-imidazol-5-amine ) improve metabolic stability by reducing oxidative degradation.

Table 2: Reported Bioactivities of Selected Analogs

Key Findings:

- Antibiofilm Activity : Trifluoromethyl-substituted imidazolamines (e.g., 12j) exhibit potent biofilm eradication, reducing minimum biofilm eradication concentrations (MBECs) by 100–100,000-fold when combined with antibiotics .

- Kinase Inhibition : Para-fluorophenyl derivatives (e.g., 5-(4-fluorophenyl)-1H-imidazol-2-amine) show affinity for p38 MAP kinase, a target in inflammatory diseases .

Physicochemical and Pharmacokinetic Properties

- Solubility : Ortho-fluoro substitution in this compound may reduce aqueous solubility compared to para-fluoro analogs due to increased steric effects.

- Metabolic Stability : N-Allyl groups (e.g., in 1-Allyl-4-(2-fluorophenyl)-2-methyl-1H-imidazol-5-amine ) protect against cytochrome P450-mediated oxidation, extending half-life.

Biological Activity

4-(2-fluorophenyl)-1H-imidazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorinated phenyl group attached to an imidazole ring, which contributes to its unique pharmacological properties. The presence of the fluorine atom may enhance metabolic stability and influence receptor interactions.

Research indicates that compounds similar to this compound can interact with various biological targets:

- Indoleamine 2,3-dioxygenase (IDO) Inhibition : Studies have shown that imidazole derivatives can inhibit IDO, an enzyme implicated in immune suppression and cancer progression. The binding interactions at the active site of IDO suggest that modifications to the imidazole ring can enhance inhibitory potency .

- GABA-A Receptor Modulation : Related compounds have been identified as positive allosteric modulators of GABA-A receptors. These interactions may provide insights into the neuropharmacological applications of this compound .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been explored in various contexts:

- Anticancer Activity : In vitro studies have demonstrated that imidazole derivatives exhibit selective cytotoxicity against cancer cell lines. For instance, some derivatives showed significant inhibition of squamous cell carcinoma (SCC) growth, suggesting a potential role in cancer therapy .

- Antimicrobial Properties : Preliminary investigations indicate that certain imidazole derivatives possess antimicrobial activity, which could be beneficial in treating infections caused by resistant strains .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the imidazole ring and the fluorinated phenyl group can significantly alter biological activity. For example, the introduction of different substituents on the phenyl ring or variations in the imidazole position can lead to enhanced receptor binding and improved therapeutic profiles.

Q & A

Q. What are the optimal synthetic routes for 4-(2-fluorophenyl)-1H-imidazol-2-amine, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving β-keto ester intermediates or Pechmann-like cyclization. For example, fluorinated β-keto esters (e.g., methyl 2-fluorobenzoylacetate) can be condensed with guanidine derivatives under acidic conditions to form the imidazole core. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yields high-purity products. Monitoring reaction progress with TLC and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is critical. Yield optimization (typically 35–57%) requires controlled temperature (35–50°C) and anhydrous conditions to avoid hydrolysis .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and fluorine positioning?

- Methodological Answer :

- NMR Spectroscopy : Use -NMR to identify aromatic protons (δ 6.8–8.2 ppm) and imidazole NH signals (δ ~5.5 ppm, broad). -NMR (δ -110 to -120 ppm) confirms fluorine attachment to the phenyl ring.

- X-ray Crystallography : Single-crystal diffraction (using SHELXL or SIR97 for refinement) resolves spatial arrangements, such as C-F···H-C interactions. ORTEP-3 visualizes molecular packing and hydrogen-bonding networks .

- DFT Calculations : Compare experimental -NMR shifts with B3LYP/6-31G(d)-predicted values (RMSD < 9 ppm) to validate intramolecular interactions .

Advanced Research Questions

Q. How do computational (DFT) and experimental data align for this compound, particularly regarding fluorine-mediated interactions?

- Methodological Answer : DFT studies (e.g., B3LYP with exact exchange corrections) predict stable conformers where the 2-fluorophenyl group adopts a planar orientation relative to the imidazole ring. Key findings include:

- Intramolecular C-F···H-C Coupling : Observed in - and -NMR (J ≈ 2.6 Hz) and confirmed via 2D - HOESY.

- Energy Barriers : Conformational flipping between fluorine-proximal (H5) and distal (H3) positions requires ~8–12 kcal/mol, validated via variable-temperature NMR.

Discrepancies arise in predicting weak intermolecular F···H interactions, which crystallography detects but DFT underestimates due to basis set limitations .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in -NMR) for fluorinated imidazole derivatives?

- Methodological Answer :

- Dynamic Effects : Use VT-NMR (−40°C to 80°C) to identify exchange broadening from rotational barriers or tautomerism.

- Isotopic Labeling : Substitute or to isolate coupling pathways (e.g., vs. ).

- 2D Experiments : HSQC and HMBC correlate ambiguous protons/carbons, while NOESY identifies spatial proximity between fluorine and specific hydrogens .

Q. How can the bioactivity of this compound be systematically evaluated against microbial targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes with imidazole-binding pockets (e.g., fungal CYP51 or bacterial histidine kinases).

- Assay Design :

- MIC Testing : Assess antifungal/antibacterial activity (e.g., against Candida spp. or Mycobacterium smegmatis) in broth microdilution assays.

- Biofilm Inhibition : Quantify biomass reduction via crystal violet staining in 96-well plates.

- SAR Studies : Synthesize analogs (e.g., 4-(3-fluorophenyl) or 5-methyl substitutions) to correlate substituent effects with potency. Fluorine’s electronegativity often enhances binding via dipole interactions or metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.